2-Nitrophenyl hexyl ether
Overview
Description
2-Nitrophenyl hexyl ether is an organic compound with the molecular formula C12H17NO3. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a hexyl ether chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2-nitrophenyl hexyl ether is the Williamson Ether Synthesis. This involves the reaction of 2-nitrophenol with hexyl bromide in the presence of a strong base such as sodium hydride or potassium hydride. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion (formed from 2-nitrophenol) attacks the alkyl halide (hexyl bromide), resulting in the formation of the ether bond .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be reduced to an amino group (-NH2) under specific conditions.
Reduction: The nitro group in this compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ether linkage in this compound can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of 2-nitrophenyl carboxylic acids.
Reduction: Formation of 2-aminophenyl hexyl ether.
Substitution: Formation of various substituted phenyl ethers depending on the substituent used.
Scientific Research Applications
2-Nitrophenyl hexyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: It serves as a substrate in enzymatic studies, particularly in the investigation of esterases and other hydrolytic enzymes.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: It is utilized as a plasticizer in the production of polymers and as an additive in the formulation of coatings and adhesives
Mechanism of Action
The mechanism of action of 2-nitrophenyl hexyl ether primarily involves its interaction with enzymes and other biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. Additionally, the ether linkage allows for the formation of stable complexes with various substrates, facilitating their transport and delivery within biological systems .
Comparison with Similar Compounds
- 2-Nitrophenyl octyl ether
- 2-Nitrophenyl pentyl ether
- 2-Nitrophenyl butyl ether
Comparison: 2-Nitrophenyl hexyl ether is unique due to its specific chain length, which influences its solubility, reactivity, and interaction with biological molecules. Compared to its shorter or longer chain analogs, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications. The presence of the nitro group also imparts distinct chemical reactivity, allowing for selective transformations and functionalizations .
Properties
IUPAC Name |
1-hexoxy-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15/h5-6,8-9H,2-4,7,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCHAZKRCVGSEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567781 | |
Record name | 1-(Hexyloxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67285-54-5 | |
Record name | 1-(Hexyloxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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